molecular formula C10H7NO2 B092032 2-Nitroso-1-naphthol CAS No. 132-53-6

2-Nitroso-1-naphthol

Cat. No. B092032
Key on ui cas rn: 132-53-6
M. Wt: 173.17 g/mol
InChI Key: SYUYTOYKQOAVDW-UHFFFAOYSA-N
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Patent
US05801243

Procedure details

48 g of 1-nitroso-2-naphthol are suspended in a mixture of 300 ml of water and 60 ml of 5n NaOH, then another 240 ml of 5n NaOh are added. While stirring well hot water vapor is passed through the solution until the temperature reaches 35° C. Subsequently 120 g of freshly prepared sodium dithionite is added with the temperature rapidly rising to 60° C. The solution assumes an amber-colored tint. After 15 minutes, the solution is rapidly cooled to under 20° C. by adding 200 g of ice and 100 ml of concentrated hydrochloric acid. The white, flaky precipitation is filtered by vacuum and suspended in a mixture of 500 ml of water and 50 ml concentrated hydrochloric acid. Overheated water vapor is passed into this mixture with such a volume flow that the temperature reaches 90° C. within 10 min. At this temperature is stirred another hour while reducing the vapor flow. The still hot solution is filtered with the aubergine-colored precipitation remaining. Upon cooling the filtrate, a light, flaky precipitation falls out which is sucked away, scavenged with diluted hydrochloric acid and then with ether and dried. Yielded were 45 g of 1-amino-2-naphthol-hydrochloride. The amino-hydroxy aromatic compounds were employed in all the transformations into this acidic form, because the free bases with the exception of 5-amino-6-quinoline proved to be very unstable.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5n
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5n
Quantity
240 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
45 g
Type
reactant
Reaction Step Six
[Compound]
Name
amino-hydroxy aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
5-amino-6-quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N:1](C1C2C(=CC=CC=2)C=CC=1O)=[O:2].[OH-:14].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].Cl.Cl.N[C:27]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH:30]=[CH:29][C:28]=1O>O>[N:1]([C:28]1[CH:29]=[CH:30][C:31]2[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:27]=1[OH:14])=[O:2] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
N(=O)C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
5n
Quantity
60 mL
Type
solvent
Smiles
Step Three
Name
5n
Quantity
240 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Five
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
45 g
Type
reactant
Smiles
Cl.NC1=C(C=CC2=CC=CC=C12)O
Step Seven
Name
amino-hydroxy aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
5-amino-6-quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
At this temperature is stirred another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaches 35° C
CUSTOM
Type
CUSTOM
Details
rapidly rising to 60° C
CUSTOM
Type
CUSTOM
Details
The white, flaky precipitation
FILTRATION
Type
FILTRATION
Details
is filtered by vacuum
ADDITION
Type
ADDITION
Details
suspended in a mixture of 500 ml of water and 50 ml concentrated hydrochloric acid
WAIT
Type
WAIT
Details
reaches 90° C. within 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The still hot solution is filtered with the aubergine-colored precipitation
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the filtrate
CUSTOM
Type
CUSTOM
Details
a light, flaky precipitation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ether and dried
CUSTOM
Type
CUSTOM
Details
Yielded

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
N(=O)C1=C(C2=CC=CC=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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